L202

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

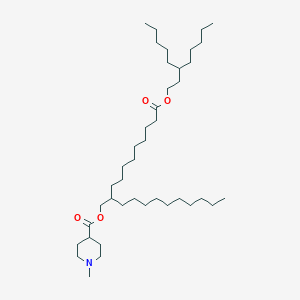

C41H79NO4 |

|---|---|

分子量 |

650.1 g/mol |

IUPAC名 |

2-[9-oxo-9-(3-pentyloctoxy)nonyl]dodecyl 1-methylpiperidine-4-carboxylate |

InChI |

InChI=1S/C41H79NO4/c1-5-8-11-12-13-14-17-22-27-38(36-46-41(44)39-30-33-42(4)34-31-39)28-23-18-15-16-19-24-29-40(43)45-35-32-37(25-20-9-6-2)26-21-10-7-3/h37-39H,5-36H2,1-4H3 |

InChIキー |

JMCDZNNKPXAYBZ-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCC(CCCCCCCCC(=O)OCCC(CCCCC)CCCCC)COC(=O)C1CCN(CC1)C |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of L202 Lipid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ionizable cationic lipid L202, with a particular focus on its acidity constant (pKa), a critical parameter for the successful formulation of lipid nanoparticles (LNPs) for mRNA delivery. This document details the quantitative properties of this compound, the experimental protocols for pKa determination, and the mechanistic pathways involved in its function.

Quantitative Data Summary

The physicochemical properties of this compound and its performance in lipid nanoparticle formulations are summarized below. These parameters are crucial for the rational design of potent and safe mRNA-based therapeutics and vaccines.

| Parameter | Value | Reference |

| pKa of this compound | 6.04 | [1][2] |

| Apparent pKa Range in LNPs | ~6.04–6.29 | [3] |

| LNP Particle Size | ~103 nm | [3] |

| Polydispersity Index (PDI) | 0.08 | [3] |

| mRNA Encapsulation Efficiency | >97% | [3] |

Core Concepts: The Significance of pKa in LNP-mediated mRNA Delivery

Ionizable lipids are a cornerstone of modern mRNA delivery systems. Their pKa—the pH at which the lipid is 50% ionized—is a pivotal characteristic that governs the efficacy and safety of the LNP formulation. An optimal pKa, typically in the range of 6.0-7.0, allows for a pH-responsive behavior that is essential for the delivery process[4][5].

At a low pH (e.g., during the formulation process with acidic buffers), the ionizable lipid is protonated and carries a positive charge. This positive charge facilitates the electrostatic interaction with the negatively charged phosphate backbone of mRNA, leading to efficient encapsulation. Once administered in vivo and circulating in the bloodstream (pH ~7.4), the ionizable lipid becomes largely neutral. This neutrality is crucial for minimizing toxicity and preventing non-specific interactions with biological components[4].

Upon cellular uptake via endocytosis, the LNP is trafficked into the endosome. As the endosome matures, its internal pH drops. The ionizable lipid becomes protonated again, leading to the disruption of the endosomal membrane and the release of the mRNA cargo into the cytoplasm, a critical step for protein translation[4][6].

Experimental Protocols

1. Determination of Apparent pKa using TNS Fluorescence Titration

The apparent pKa of an ionizable lipid within an LNP formulation is commonly determined using a fluorescence-based assay with 6-(p-toluidino)-2-naphthalenesulfonic acid (TNS) as a probe[7]. TNS is a fluorescent dye that exhibits low fluorescence in aqueous environments but becomes highly fluorescent in nonpolar environments, such as the core of a lipid nanoparticle.

Methodology:

-

LNP Formulation: Prepare this compound-containing LNPs using a standardized method, such as microfluidic mixing[8]. The formulation will typically include the ionizable lipid (this compound), a phospholipid (e.g., DSPC), cholesterol, and a PEGylated lipid[9].

-

Buffer Preparation: A series of buffers with a range of pH values (e.g., from pH 3 to 9) are prepared. For instance, citrate buffer for pH 3-6, phosphate buffer for pH 6.5-8, and Tris buffer for pH 8.5-9 can be used[10].

-

Titration: The LNP solution is diluted into the different pH buffers.

-

TNS Addition: A stock solution of TNS in a solvent like DMSO is added to each LNP-buffer solution to a final concentration of approximately 1 µM[7].

-

Fluorescence Measurement: The fluorescence intensity of each sample is measured using a fluorometer. The excitation wavelength is typically around 320 nm, and the emission wavelength is around 430 nm.

-

Data Analysis: The fluorescence intensity is plotted against the pH. The data is then fitted to a sigmoidal curve. The pKa is determined as the pH value at which 50% of the maximum fluorescence is observed[10].

2. LNP Formulation via Microfluidics

Microfluidic mixing is a reproducible and scalable method for the production of LNPs with controlled size and polydispersity.

Methodology:

-

Lipid Mixture Preparation: The lipid components (this compound, DSPC, cholesterol, and PEG-lipid) are dissolved in an organic solvent, typically ethanol, to create a lipid stock solution[2].

-

mRNA Solution Preparation: The mRNA is dissolved in an acidic aqueous buffer (e.g., citrate buffer, pH 4.0).

-

Microfluidic Mixing: The lipid solution and the mRNA solution are loaded into separate syringes and pumped into a microfluidic mixing device (e.g., a staggered herringbone micromixer). The rapid mixing of the two streams leads to a change in solvent polarity, triggering the self-assembly of the lipids around the mRNA to form LNPs.

-

Purification and Buffer Exchange: The resulting LNP solution is typically dialyzed or subjected to tangential flow filtration to remove the organic solvent and exchange the buffer to a neutral pH buffer, such as phosphate-buffered saline (PBS) at pH 7.4.

-

Characterization: The formulated LNPs are then characterized for their size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.

Visualizing Key Processes

Diagram 1: Generalized Structure of an this compound-Containing Lipid Nanoparticle

Caption: Schematic of an this compound-LNP, showing the core components and PEGylated surface.

Diagram 2: LNP-Mediated mRNA Delivery and Endosomal Escape

Caption: The pKa-dependent mechanism of endosomal escape for this compound-LNPs.

Diagram 3: Workflow for Apparent pKa Determination

Caption: Experimental workflow for determining the apparent pKa of this compound-LNPs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Lipid 202 (this compound)|Ionizable Lipid for LNP [dcchemicals.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pKa of Lipids in Drug Delivery | BroadPharm [broadpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. azonano.com [azonano.com]

- 9. Lipid nanoparticles: Composition, formulation, and application - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

L202 Lipid: A Technical Guide to Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The L202 lipid is a novel, ionizable cationic lipid that has demonstrated significant promise in the formulation of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA). Its unique structural features contribute to high encapsulation efficiency, favorable particle characteristics, and robust immunogenicity, making it a compelling candidate for the development of next-generation mRNA-based vaccines and therapeutics. This technical guide provides a comprehensive overview of the this compound lipid, detailing its structure, physicochemical properties, and the experimental protocols for its formulation and characterization.

This compound Lipid Structure and Physicochemical Properties

The this compound lipid is characterized by a pH-responsive N-methylpiperidine head group and a branched-tail structure incorporating ester linkages, which confer biodegradability.[1] This design facilitates efficient endosomal escape of the mRNA payload while maintaining stability at physiological pH.

Table 1: Physicochemical Properties of this compound Lipid and this compound-based LNPs

| Property | Value | Reference |

| This compound Lipid | ||

| Chemical Formula | C41H79NO4 | [2] |

| Molecular Weight | 650.07 g/mol | [2] |

| CAS Number | 2170488-92-1 | [3] |

| pKa | 6.04 - 6.29 | [1] |

| This compound-based Lipid Nanoparticles (LNPs) | ||

| Average Particle Size (Z-average) | ~103 nm | [1] |

| Polydispersity Index (PDI) | 0.08 | [1] |

| mRNA Encapsulation Efficiency | >97% | [1] |

Experimental Protocols

This section outlines the detailed methodologies for the formulation and characterization of this compound-containing lipid nanoparticles, as well as for the assessment of their in vivo immunogenicity.

This compound Lipid Nanoparticle (LNP) Formulation

This compound-LNPs encapsulating mRNA are typically formulated using a microfluidic mixing technique. This method allows for precise control over nanoparticle formation, resulting in uniform size distribution and high encapsulation efficiency.

Protocol:

-

Lipid Stock Solution Preparation: Prepare a stock solution of this compound, a helper lipid (e.g., DSPC), cholesterol, and a PEGylated lipid in ethanol at a specific molar ratio.

-

mRNA Solution Preparation: Dissolve the mRNA transcript in an aqueous buffer, typically a citrate buffer at a pH of 4.0.

-

Microfluidic Mixing: Utilize a microfluidic mixing device to rapidly mix the lipid-ethanol solution with the mRNA-aqueous solution at a defined flow rate ratio (e.g., 3:1 aqueous to organic phase). The rapid change in solvent polarity induces the self-assembly of the lipids around the mRNA, forming the LNPs.

-

Purification and Buffer Exchange: The resulting LNP suspension is then purified and the buffer is exchanged to a neutral pH buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) using tangential flow filtration or dialysis to remove ethanol and unencapsulated components.

Diagram 1: LNP Formulation Workflow

Caption: Workflow for this compound-LNP formulation via microfluidic mixing.

Physicochemical Characterization

The size and size distribution of the formulated LNPs are critical quality attributes that are determined using Dynamic Light Scattering (DLS).

Protocol:

-

Sample Preparation: Dilute the LNP suspension in a suitable buffer (e.g., PBS) to an appropriate concentration to avoid multiple scattering effects.

-

DLS Measurement: Analyze the diluted sample using a DLS instrument. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles.

-

Data Analysis: The autocorrelation function of the scattered light intensity is analyzed to calculate the hydrodynamic diameter (Z-average) and the polydispersity index (PDI), which indicates the breadth of the size distribution.

The percentage of mRNA successfully encapsulated within the LNPs is quantified using a fluorescent dye-based assay, such as the RiboGreen™ assay.

Protocol:

-

Sample Preparation: Prepare two sets of LNP samples. One set is left untreated to measure the amount of free (unencapsulated) mRNA. The second set is treated with a surfactant (e.g., Triton™ X-100) to lyse the LNPs and release the encapsulated mRNA, allowing for the measurement of total mRNA.

-

RiboGreen™ Assay: Add the RiboGreen™ reagent to both sets of samples and to a series of mRNA standards of known concentrations. The RiboGreen™ dye fluoresces upon binding to RNA.

-

Fluorescence Measurement: Measure the fluorescence intensity of all samples using a fluorescence plate reader.

-

Calculation: The amount of free and total mRNA is determined from the standard curve. The encapsulation efficiency is calculated using the following formula: Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Diagram 2: Encapsulation Efficiency Determination

Caption: Workflow for determining mRNA encapsulation efficiency.

The apparent pKa of the ionizable lipid within the LNP formulation is a critical parameter that influences endosomal escape. It is commonly determined using a fluorescent probe, such as 2-(p-toluidino)-6-naphthalenesulfonic acid (TNS).

Protocol:

-

Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 3 to 10).

-

Sample Preparation: Dilute the LNP suspension and the TNS dye in each of the different pH buffers in a 96-well plate.

-

Fluorescence Measurement: Measure the fluorescence intensity of each well using a fluorescence plate reader. TNS fluorescence increases upon binding to the protonated (positively charged) form of the ionizable lipid.

-

pKa Determination: Plot the fluorescence intensity as a function of pH. The pKa is determined as the pH at which 50% of the maximum fluorescence is observed.[4]

In Vivo Immunogenicity Assessment

The ability of this compound-LNP formulated mRNA vaccines to elicit an immune response is assessed in animal models, such as mice and non-human primates.

Protocol:

-

Animal Models: Utilize appropriate animal models (e.g., BALB/c mice or cynomolgus monkeys).

-

Vaccine Administration: Administer the this compound-LNP mRNA vaccine intramuscularly at various doses. A prime-boost regimen is often employed, with a second dose administered several weeks after the first.[5]

-

Sample Collection: Collect blood samples at specified time points post-immunization to analyze the humoral and cellular immune responses.

The levels of antibodies specific to the antigen encoded by the mRNA are quantified using an enzyme-linked immunosorbent assay (ELISA).

Protocol:

-

Plate Coating: Coat 96-well plates with the recombinant target antigen (e.g., SARS-CoV-2 spike protein).[6][7]

-

Sample Incubation: Add serially diluted serum samples from immunized animals to the coated plates.

-

Detection: Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that specifically binds to the primary antibodies (e.g., mouse or primate IgG).

-

Substrate Addition: Add a chromogenic substrate that is converted by the enzyme to produce a colored product.

-

Data Analysis: Measure the absorbance of the colored product using a plate reader. The antibody titer is determined as the dilution at which a signal significantly above background is detected.

The nature of the T cell response and the activation of B cells in the germinal centers are analyzed using flow cytometry.

Protocol:

-

Cell Isolation: Isolate splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized animals.

-

Cell Staining: Stain the cells with a panel of fluorescently labeled antibodies specific for cell surface markers that identify different T helper cell subsets (e.g., CD4, CXCR3, CCR4) and germinal center B cells (e.g., B220, GL7, CD95). Intracellular staining for key cytokines (e.g., IFN-γ for Th1, IL-4 for Th2) or transcription factors (e.g., T-bet for Th1, GATA3 for Th2) can also be performed after in vitro restimulation with the specific antigen.

-

Flow Cytometry Analysis: Acquire and analyze the stained cells using a flow cytometer to quantify the different cell populations.

Diagram 3: In Vivo Immunogenicity Assessment Workflow

Caption: Workflow for in vivo immunogenicity assessment.

Conclusion

The this compound lipid represents a significant advancement in the field of mRNA delivery. Its well-defined structure and favorable physicochemical properties, when formulated into LNPs, lead to efficient mRNA encapsulation and potent in vivo immunogenicity. The detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug developers working with this promising delivery vehicle, facilitating further research and development of novel mRNA-based medicines.

References

- 1. Lipid 202 (this compound)|Ionizable Lipid for LNP [dcchemicals.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Ionization and structural properties of mRNA lipid nanoparticles influence expression in intramuscular and intravascular administration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and lyophilization of lipid nanoparticles for mRNA vaccine and its robust immune response in mice and nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Publisher of Open Access Journals | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

L202 for mRNA Delivery Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of messenger RNA (mRNA) therapeutics and vaccines has revolutionized modern medicine, with lipid nanoparticles (LNPs) emerging as the leading platform for their delivery. At the core of these LNPs are ionizable lipids, which are critical for encapsulating the mRNA payload and facilitating its release into the cytoplasm of target cells. L202 is a novel, biodegradable ionizable lipid that has demonstrated significant promise in preclinical studies for enhancing the potency and safety of mRNA delivery systems. This technical guide provides an in-depth overview of this compound, including its physicochemical properties, formulation into LNPs, mechanism of action, and preclinical efficacy.

This compound: Physicochemical Properties and LNP Characteristics

This compound is an ionizable cationic lipid specifically designed for the formulation of LNPs for mRNA delivery. Its unique chemical structure, featuring a pH-responsive N-methylpiperidine head and a branched-tail structure with biodegradable ester linkages, contributes to its efficacy and favorable safety profile.[1][2][3]

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄₁H₇₉NO₄ | [3] |

| Molecular Weight | 650.1 g/mol | [3] |

| pKa | ~6.04 - 6.29 | [1] |

| Appearance | Solid | [3] |

| Solubility | Soluble in ethanol | [3] |

Characteristics of this compound-based Lipid Nanoparticles (this compound-LNPs)

This compound is typically formulated with other lipids, such as phospholipids (e.g., DSPC), cholesterol, and a PEGylated lipid, to form LNPs that encapsulate mRNA.

| Parameter | Value | Reference |

| Particle Size (Z-average) | ~103 nm | [1] |

| Polydispersity Index (PDI) | 0.08 | [1] |

| mRNA Encapsulation Efficiency | >97% | [1] |

Experimental Protocols: Formulation of this compound-LNPs

The formulation of this compound-LNPs can be achieved through various methods, with microfluidic mixing being a common and reproducible approach.[4][5][6]

Materials

-

This compound ionizable lipid

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (helper lipid)

-

Cholesterol

-

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) (PEGylated lipid)

-

mRNA transcript in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0)

-

Ethanol (200 proof, anhydrous)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microfluidic mixing device (e.g., NanoAssemblr®)

-

Syringes and tubing compatible with the microfluidic device

-

Dialysis cassettes (e.g., 10 kDa MWCO) or tangential flow filtration (TFF) system

Stock Solution Preparation

-

Lipid Stock Solution (in Ethanol):

-

Prepare individual stock solutions of this compound, DSPC, Cholesterol, and DMG-PEG 2000 in anhydrous ethanol. Gentle heating (e.g., at 60°C) may be necessary to ensure complete dissolution.

-

Combine the individual lipid stock solutions to create a mixed lipid stock with the desired molar ratio. A typical starting molar ratio for LNP formulations is 50:10:38.5:1.5 (Ionizable Lipid:DSPC:Cholesterol:PEG-Lipid).

-

-

mRNA Stock Solution (in Aqueous Buffer):

-

Dissolve the mRNA transcript in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0) to a desired concentration (e.g., 0.1-1 mg/mL). The acidic pH is crucial for the protonation of this compound, facilitating its interaction with the negatively charged mRNA backbone.

-

LNP Formulation via Microfluidic Mixing

-

System Setup:

-

Prime the microfluidic mixing device with ethanol and the aqueous buffer as per the manufacturer's instructions to remove any air bubbles and equilibrate the system.

-

-

Mixing:

-

Load the lipid stock solution (in ethanol) and the mRNA stock solution (in aqueous buffer) into separate syringes.

-

Set the desired total flow rate (TFR) and flow rate ratio (FRR) of the aqueous to organic phase. A common FRR is 3:1 (aqueous:organic). These parameters are critical for controlling the final particle size and require optimization.

-

Initiate the mixing process. The rapid and controlled mixing within the microfluidic channels induces a change in solvent polarity, leading to the self-assembly of lipids around the mRNA, forming LNPs.

-

-

Dilution and Neutralization:

-

The output from the microfluidic device is a hydro-alcoholic solution containing the newly formed LNPs.

-

Immediately dilute the collected LNP solution with a neutral buffer, such as PBS (pH 7.4), to raise the pH and stabilize the nanoparticles.

-

-

Purification and Concentration:

-

Remove the ethanol and unincorporated components by performing dialysis against PBS (pH 7.4) using a dialysis cassette or by using a tangential flow filtration (TFF) system.

-

Concentrate the LNP solution to the desired final concentration.

-

-

Sterile Filtration:

-

Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

-

Characterization of this compound-LNPs

-

Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).

-

mRNA Encapsulation Efficiency: Determined using a fluorescent dye-binding assay (e.g., RiboGreen assay).

-

Zeta Potential: Measured to determine the surface charge of the nanoparticles.

Mechanism of Action: Cellular Uptake and Endosomal Escape

The efficacy of this compound-LNPs in delivering mRNA is critically dependent on their ability to be taken up by target cells and subsequently release their mRNA payload from the endosome into the cytoplasm.

Cellular Uptake

LNP-mediated mRNA delivery to cells is primarily initiated through endocytosis. While multiple endocytic pathways can be involved, clathrin-mediated endocytosis is a major route for nanoparticles of the size of this compound-LNPs.[7][8][9]

References

- 1. Lipid 202 (this compound)|Ionizable Lipid for LNP [dcchemicals.com]

- 2. Lipid 202 (this compound) (DCC-DC81110-100mg) at Hölzel-Diagnostika [hoelzel-biotech.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Microfluidic synthesis of lipid nanoparticles - Inside Therapeutics [insidetx.com]

- 5. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]

- 6. Microfluidic and Turbulent Mixing for mRNA LNP Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. MECHANISMS, Clathrin-Mediated Endocytosis [ebrary.net]

The Role of L202 in Enhancing Lipid Nanoparticle Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of L202, a novel ionizable lipid, and its critical role in the stability and efficacy of lipid nanoparticles (LNPs) for mRNA delivery. We will explore the physicochemical properties of this compound-formulated LNPs, detail relevant experimental protocols, and visualize key mechanisms and workflows.

Introduction to this compound and its Significance in LNP Formulation

This compound is an advanced ionizable lipid specifically designed for the formulation of mRNA-based therapeutics and vaccines.[1] Its unique molecular structure, featuring a pH-responsive N-methylpiperidine head and a branched-tail structure with biodegradable ester linkages, addresses several key challenges in drug delivery.[1] The primary functions of this compound within an LNP formulation are to:

-

Enable high encapsulation efficiency of mRNA: The cationic nature of this compound at acidic pH facilitates strong electrostatic interactions with the negatively charged mRNA backbone during LNP formation.

-

Promote endosomal escape: The pKa of this compound is in a range that allows the LNP to remain neutral in the bloodstream but become positively charged in the acidic environment of the endosome. This charge reversal disrupts the endosomal membrane, releasing the mRNA cargo into the cytoplasm.[1]

-

Ensure stability during storage and in physiological conditions: The overall composition and structure of this compound contribute to the formation of stable nanoparticles that protect the mRNA from degradation.[1]

Quantitative Data on this compound-LNP Characteristics

The physicochemical properties of this compound-LNPs are critical indicators of their stability and in vivo performance. The following table summarizes key quantitative data reported for this compound-formulated LNPs.[1]

| Parameter | Value | Significance |

| pKa | ~6.04–6.29 | Facilitates efficient endosomal escape while maintaining stability at physiological pH. |

| Particle Size | ~103 nm | Optimal size for cellular uptake and avoiding rapid clearance from circulation. |

| Polydispersity Index (PDI) | 0.08 | Indicates a narrow particle size distribution, which is crucial for consistent performance and safety. |

| mRNA Encapsulation Efficiency | >97% | Demonstrates the high capacity of this compound-LNPs to carry the therapeutic payload. |

Impact of this compound on LNP Stability

A major advantage of this compound is its contribution to the stability of LNP formulations, particularly its compatibility with lyophilization (freeze-drying).

-

Lyophilization and Cold-Chain Management: this compound-LNPs, when lyophilized with 16% sucrose, have been shown to preserve mRNA integrity and immunogenicity after one month of storage at 5°C or 25°C.[1] This significantly alleviates the logistical challenges associated with ultra-cold chain storage required for many mRNA vaccines.[1]

-

Biodegradability and Safety: The ester linkages in the tail structure of this compound are designed to be biodegradable, leading to rapid tissue clearance (within 72 hours post-injection) and minimal hepatic accumulation. This enhances the safety profile of the LNP formulation.[1]

Experimental Protocols

Detailed methodologies are essential for the successful formulation and characterization of this compound-LNPs. The following sections outline standard protocols.

LNP Formulation via Microfluidic Mixing

This protocol describes a common method for producing this compound-LNPs with consistent and reproducible characteristics.

Materials:

-

This compound ionizable lipid

-

Helper lipids (e.g., DSPC, Cholesterol)

-

PEG-lipid (e.g., DMG-PEG 2000)

-

mRNA transcript

-

Ethanol (molecular biology grade)

-

Citrate buffer (pH 4.0)

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Microfluidic mixing device and pump system

Procedure:

-

Prepare Lipid Stock Solution: Dissolve this compound, DSPC, cholesterol, and PEG-lipid in ethanol at a specific molar ratio.

-

Prepare mRNA Aqueous Solution: Dissolve the mRNA transcript in a citrate buffer at a concentration suitable for the desired mRNA-to-lipid ratio.

-

Microfluidic Mixing: Set the flow rates for the lipid-ethanol and mRNA-aqueous solutions on the microfluidic pump. A typical flow rate ratio is 3:1 (aqueous:organic).

-

Initiate Mixing: Pump the two solutions through the microfluidic device, where they undergo rapid mixing, leading to the self-assembly of LNPs.

-

Purification and Buffer Exchange: The resulting LNP solution is immediately subjected to dialysis or tangential flow filtration against PBS (pH 7.4) to remove ethanol and raise the pH. This step neutralizes the surface charge of the LNPs.

-

Sterilization: Filter the final LNP formulation through a 0.22 µm sterile filter.

LNP Stability Assessment

The following are key assays to evaluate the stability of this compound-LNP formulations.

-

Method: Dynamic Light Scattering (DLS)

-

Procedure:

-

Dilute the LNP formulation in PBS to an appropriate concentration.

-

Measure the hydrodynamic diameter (particle size) and PDI using a DLS instrument.

-

Perform measurements at various time points and under different storage conditions (e.g., 4°C, 25°C, -20°C) to assess physical stability.

-

-

Method: RiboGreen Assay (or similar fluorescent dye-based assay)

-

Procedure:

-

Prepare two sets of LNP samples diluted in a suitable buffer.

-

To one set of samples, add a surfactant (e.g., Triton X-100) to lyse the LNPs and release the encapsulated mRNA. The other set remains untreated.

-

Add the RiboGreen fluorescent dye to both sets of samples. The dye's fluorescence increases significantly upon binding to nucleic acids.

-

Measure the fluorescence intensity of both sets of samples.

-

Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Fluorescence_total - Fluorescence_free) / Fluorescence_total * 100

-

-

Method: Agarose Gel Electrophoresis or Capillary Electrophoresis

-

Procedure:

-

Extract the mRNA from the LNP formulation using a suitable lysis buffer and purification kit.

-

Run the extracted mRNA on an agarose gel or through a capillary electrophoresis system.

-

Visualize the mRNA band(s) to assess for any degradation (e.g., smearing or the appearance of lower molecular weight fragments).

-

Visualizing Workflows and Mechanisms

The following diagrams, generated using Graphviz, illustrate key processes related to this compound-LNPs.

References

L202 Ionizable Lipid for Gene Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of gene therapy has opened new frontiers in the treatment of a myriad of genetic and acquired diseases. Central to the success of these therapies is the development of safe and effective delivery systems for nucleic acid payloads such as small interfering RNA (siRNA) and messenger RNA (mRNA). Ionizable lipids have emerged as a cornerstone of lipid nanoparticle (LNP) technology, the leading non-viral delivery platform for nucleic acids. This technical guide provides an in-depth overview of the L202 ionizable lipid, a potent and versatile component for LNP-mediated gene therapy. For the purposes of this guide, data pertaining to the structurally related and extensively studied ionizable lipidoid C12-200 will be presented as representative of the this compound class of lipids, reflecting their interchangeable use and similar performance characteristics documented in scientific literature.

This compound/C12-200: Physicochemical Properties and LNP Formulation

This compound is an ionizable cationic lipid characterized by a pKa of approximately 6.04.[1] This property is crucial for its function; the lipid remains largely neutral at physiological pH, minimizing non-specific interactions and toxicity, but becomes protonated and positively charged within the acidic environment of the endosome. This pH-dependent charge switch is fundamental to its mechanism of action.

C12-200 is a branched-chain ionizable lipidoid that has been extensively utilized in the formulation of LNPs for the delivery of both siRNA and mRNA.[2][3] LNPs formulated with this compound/C12-200 typically consist of the ionizable lipid, a helper phospholipid such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), cholesterol, and a PEGylated lipid to enhance stability and circulation time.[4][5]

Table 1: Physicochemical Properties of this compound/C12-200-Based LNPs for siRNA Delivery

| Parameter | Value | Reference |

| Ionizable Lipid | This compound / C12-200 | [1][2] |

| pKa | ~6.04 - 6.96 | [1][6] |

| Particle Size (Diameter) | 70 - 100 nm | [7][8] |

| Polydispersity Index (PDI) | < 0.2 | [7][8] |

| Zeta Potential (at neutral pH) | Near-neutral | [7] |

| siRNA Encapsulation Efficiency | > 85% | [8][9] |

Experimental Protocols

LNP Formulation using Microfluidic Mixing

This protocol describes a reproducible method for formulating this compound/C12-200 LNPs encapsulating siRNA using a microfluidic device.

Materials:

-

This compound/C12-200 ionizable lipid

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol

-

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)

-

siRNA

-

Ethanol (anhydrous)

-

Sodium Acetate Buffer (50 mM, pH 4.0)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

-

Prepare Lipid Stock Solution: Dissolve this compound/C12-200, DOPE/DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a desired molar ratio (e.g., 35:16:46.5:2.5 for C12-200:DOPE:Cholesterol:PEG).[5]

-

Prepare siRNA Solution: Dissolve the siRNA in 50 mM sodium acetate buffer (pH 4.0).

-

Microfluidic Mixing: Set up the microfluidic device according to the manufacturer's instructions. Load the lipid-ethanol solution into one syringe and the siRNA-buffer solution into another.

-

Set Flow Rates: A typical flow rate ratio of the aqueous to the organic phase is 3:1.[7] The total flow rate can be adjusted to control particle size.

-

Initiate Mixing: Start the pumps to initiate the mixing of the two solutions within the microfluidic chip. The rapid mixing of the organic and aqueous phases leads to the self-assembly of the LNPs.

-

Dialysis: Collect the resulting LNP dispersion and dialyze against PBS (pH 7.4) overnight at 4°C to remove ethanol and exchange the buffer.

-

Sterilization: Filter the final LNP formulation through a 0.22 µm sterile filter.

Characterization of LNPs

a) Particle Size and Polydispersity Index (PDI) Measurement:

-

Method: Dynamic Light Scattering (DLS).

-

Procedure: Dilute the LNP suspension in PBS. Analyze the sample using a DLS instrument (e.g., Malvern Zetasizer) to determine the hydrodynamic diameter and PDI.

b) Zeta Potential Measurement:

-

Method: Laser Doppler Velocimetry.

-

Procedure: Dilute the LNP suspension in a low ionic strength buffer (e.g., 1 mM KCl). Measure the electrophoretic mobility using a DLS instrument to calculate the zeta potential.

c) siRNA Encapsulation Efficiency Quantification:

-

Method: RiboGreen Assay.

-

Procedure:

-

Prepare two sets of LNP samples. To one set, add a lysis buffer (e.g., 0.5% Triton X-100) to disrupt the LNPs and release the encapsulated siRNA (total siRNA). The other set remains untreated (free siRNA).

-

Add RiboGreen reagent to both sets of samples and to a standard curve of known siRNA concentrations.

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total siRNA - Free siRNA) / Total siRNA] x 100

-

In Vitro Gene Silencing Assay

Materials:

-

Target cells expressing the gene of interest (e.g., hepatocytes, cancer cell lines)

-

Cell culture medium and supplements

-

LNP-siRNA formulation

-

Control LNP (with scrambled siRNA)

-

Reagents for quantifying gene or protein expression (e.g., qRT-PCR primers, antibodies for Western blot or ELISA)

Procedure:

-

Cell Seeding: Seed the target cells in a multi-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of the LNP-siRNA formulation and control LNPs.

-

Incubation: Incubate the cells for a predetermined period (e.g., 24-72 hours).

-

Analysis:

-

mRNA Level: Harvest the cells, extract total RNA, and perform qRT-PCR to quantify the mRNA level of the target gene.

-

Protein Level: Lyse the cells and perform Western blotting or an ELISA to measure the protein level of the target gene.

-

-

Data Analysis: Normalize the gene/protein expression to a housekeeping gene/protein and compare the expression in treated cells to untreated or control-treated cells to determine the percentage of gene silencing.

In Vivo Gene Silencing Study in Mice

Materials:

-

Animal model (e.g., C57BL/6 mice)

-

LNP-siRNA formulation

-

Control LNP formulation

-

Anesthetic

-

Blood collection supplies

-

Tissue harvesting tools

Procedure:

-

Animal Acclimation: Acclimate the mice to the facility for at least one week before the experiment.

-

Administration: Administer the LNP-siRNA and control LNP formulations to the mice via intravenous (tail vein) injection at desired doses (e.g., 0.01 to 1 mg/kg siRNA).[4]

-

Monitoring: Monitor the animals for any signs of toxicity.

-

Sample Collection: At predetermined time points (e.g., 24, 48, 72 hours post-injection), collect blood samples via submandibular or retro-orbital bleeding.

-

Tissue Harvesting: At the end of the study, euthanize the mice and harvest relevant tissues (e.g., liver, spleen).

-

Analysis:

-

Serum Protein Levels: If the target gene encodes a secreted protein, measure its concentration in the serum using an ELISA.

-

Tissue mRNA Levels: Extract RNA from the harvested tissues and perform qRT-PCR to determine the target mRNA levels.

-

-

Data Analysis: Compare the target gene/protein levels in the treated groups to the control group to determine the in vivo gene silencing efficiency.

In Vivo Efficacy of this compound/C12-200 LNPs for siRNA Delivery

LNP formulations incorporating C12-200 have demonstrated remarkable potency in mediating gene silencing in vivo.

Table 2: In Vivo Gene Silencing Efficacy of C12-200 LNPs

| Animal Model | Target Gene | Route of Administration | siRNA Dose | Gene Silencing Efficiency | Reference |

| Mouse | Factor VII | Intravenous | 0.03 mg/kg | ~87% reduction in serum protein | [10] |

| Mouse | Factor VII | Intravenous | 0.01 mg/kg | ~50% reduction in serum protein | [10] |

| Non-human Primate | Transthyretin (TTR) | Intravenous | 0.03 mg/kg | High levels of knockdown | [11] |

Mechanism of Action and Cellular Fate

The efficacy of this compound/C12-200 LNPs is attributed to their ability to efficiently deliver their nucleic acid payload to the cytoplasm of target cells. This process involves several key steps:

-

Cellular Uptake: LNPs are internalized by cells primarily through endocytosis.[12]

-

Endosomal Escape: Once inside the endosome, the decreasing pH leads to the protonation of the ionizable lipid. This positive charge facilitates the interaction of the LNP with the negatively charged endosomal membrane, leading to membrane destabilization and the release of the siRNA into the cytoplasm.[13][] This is a critical step, as failure to escape the endosome results in the degradation of the LNP and its cargo in the lysosome.

-

RISC Loading and Gene Silencing: In the cytoplasm, the siRNA is loaded into the RNA-induced silencing complex (RISC), which then guides the cleavage of the target mRNA, resulting in gene silencing.

Safety and Toxicity

The safety profile of ionizable lipids is a critical consideration for their clinical translation. While generally considered to have a better safety profile than permanently cationic lipids, some studies have reported potential for toxicity, particularly at higher doses. For C12-200, some studies have observed elevated liver enzymes (AST) in mice at higher doses, suggesting potential hepatotoxicity.[15] Immunostimulatory effects, including the production of pro-inflammatory cytokines, have also been associated with some ionizable lipids, including C12-200.[16] Therefore, careful dose-finding studies and thorough toxicological evaluation are essential in the preclinical development of any this compound/C12-200-based LNP formulation.

Visualizations

Conclusion

The this compound/C12-200 class of ionizable lipids represents a significant advancement in the field of nucleic acid delivery. Their pH-responsive nature enables the formulation of potent LNP systems capable of mediating high levels of gene silencing in vivo at low doses. This technical guide provides a comprehensive overview of the available data and methodologies for utilizing this compound/C12-200 in gene therapy research and development. Further optimization of LNP formulations and a deeper understanding of their in vivo behavior and safety profiles will continue to drive the clinical translation of this promising technology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. C12-200, 1220890-25-4 | BroadPharm [broadpharm.com]

- 3. avantiresearch.com [avantiresearch.com]

- 4. Frontiers | Lipid nanoparticle formulation optimization for in vivo mrna Delivery with design of experiment methodologies [internal-frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]

- 10. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enhancing RNA-lipid nanoparticle delivery: Organ- and cell-specificity and barcoding strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]

- 13. Breaking the final barrier: Evolution of cationic and ionizable lipid structure in lipid nanoparticles to escape the endosome - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ionizable Lipid Nanoparticles for In Vivo mRNA Delivery to the Placenta during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

Early Research on L202: A Technical Overview of a Novel Cationic Lipid for mRNA Delivery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early research surrounding the novel ionizable cationic lipid, L202. This document focuses on the foundational data and methodologies presented in the initial scientific literature, offering a comprehensive resource for researchers in the field of nucleic acid delivery. The information is derived from key studies that first characterized and evaluated this compound for its potential in mRNA vaccine development.

Introduction to this compound Cationic Lipid

This compound is an ionizable cationic lipid developed for the formulation of lipid nanoparticles (LNPs) to deliver messenger RNA (mRNA).[1][2] Its chemical structure features a pH-responsive N-methylpiperidine head and a unique branched-tail with ester linkages, designed to be biodegradable.[1] The key innovation of this compound lies in its ability to efficiently encapsulate mRNA and facilitate its escape from endosomes, a critical step for successful protein translation within the cell.

Chemical and Physical Properties:

-

Chemical Name: 1-methyl-4-piperidinecarboxylic acid, 2-[9-oxo-9-[(3-pentyloctyl)oxy]nonyl]dodecyl ester

-

CAS Number: 2170488-92-1

-

Molecular Formula: C₄₁H₇₉NO₄

-

Molecular Weight: 650.1 g/mol

-

pKa: 6.04–6.29[1]

The pKa of this compound is in a range that allows for a neutral charge at physiological pH, contributing to stability in circulation, and a positive charge in the acidic environment of the endosome, which is crucial for endosomal release.

This compound Lipid Nanoparticle (LNP) Formulation and Characterization

The early research on this compound focused on its formulation into LNPs and the characterization of their physicochemical properties. These LNPs are typically composed of the this compound cationic lipid, a phospholipid, cholesterol, and a PEGylated lipid.

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial studies on this compound-LNPs.

| Parameter | Value | Reference |

| Particle Size (Diameter) | ~103 nm | [1] |

| Polydispersity Index (PDI) | 0.08 | [1] |

| mRNA Encapsulation Efficiency | >97% | [1] |

Table 1: Physicochemical Properties of this compound-LNPs

| Animal Model | mRNA Dose Range (single dose) | Key Findings | Reference |

| Mice | 0.1–10 µg | Induced dose-dependent SARS-CoV-2 spike-specific IgG titers, outperforming MC3-based LNPs. Elicited a balanced Th1/Th2 immune response. | [1] |

| Non-human Primates | 100 µg (two doses) | Generated neutralizing antibody titers exceeding those in convalescent human sera, with efficacy against multiple SARS-CoV-2 variants. | [1] |

Table 2: In Vivo Immunogenicity of this compound-LNPs for mRNA Vaccine Delivery

Experimental Protocols

This section details the methodologies employed in the early research on this compound, providing a guide for the replication and further development of these findings.

This compound-LNP Formulation

The following protocol outlines the microfluidic mixing method used to prepare this compound-LNPs.

-

Lipid Stock Solution Preparation:

-

Dissolve this compound, a phospholipid (e.g., DSPC), cholesterol, and a PEGylated lipid (e.g., DMG-PEG 2000) in ethanol at a specific molar ratio. The exact ratios are often proprietary but are a critical parameter for optimization.

-

-

mRNA Solution Preparation:

-

Dilute the mRNA transcript in an acidic aqueous buffer (e.g., citrate buffer, pH 4.0).

-

-

Microfluidic Mixing:

-

Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.

-

Use a microfluidic mixing device to combine the two solutions at a controlled flow rate. The rapid mixing of the organic and aqueous phases leads to the self-assembly of the LNPs with the mRNA encapsulated.

-

-

Purification and Buffer Exchange:

-

Remove the ethanol and neutralize the pH by dialyzing the LNP solution against a neutral buffer, such as phosphate-buffered saline (PBS), pH 7.4.

-

LNP Characterization

-

Particle Size and Polydispersity Index (PDI):

-

Measured by Dynamic Light Scattering (DLS). The LNP solution is diluted in PBS and analyzed to determine the average particle diameter and the heterogeneity of the particle size distribution (PDI).

-

-

mRNA Encapsulation Efficiency:

-

Typically determined using a fluorescent dye-based assay (e.g., RiboGreen assay). The fluorescence of the dye is measured before and after lysing the LNPs with a detergent. The difference in fluorescence is used to calculate the percentage of encapsulated mRNA.

-

In Vivo Immunogenicity Studies

-

Animal Models:

-

BALB/c mice and cynomolgus monkeys were used in the initial studies.

-

-

Administration:

-

This compound-LNPs encapsulating mRNA encoding the antigen of interest (e.g., SARS-CoV-2 spike protein) are administered via intramuscular injection.

-

-

Immunological Analysis:

-

Antibody Titers: Blood samples are collected at specified time points post-vaccination. Antigen-specific antibody titers (e.g., IgG, IgG1, IgG2a) are measured using ELISA.

-

Neutralizing Antibody Assays: The ability of the induced antibodies to neutralize viral entry into cells is assessed using a pseudovirus or live virus neutralization assay.

-

T-cell Response: Splenocytes (from mice) or peripheral blood mononuclear cells (PBMCs) (from non-human primates) can be isolated and stimulated with the antigen to measure T-cell activation and cytokine production (e.g., IFN-γ, IL-4) by ELISpot or intracellular cytokine staining.

-

Visualized Workflows and Pathways

The following diagrams illustrate key processes in the research and application of this compound cationic lipid.

Caption: this compound-LNP Formulation Workflow.

Caption: Proposed mRNA Delivery and Immune Activation Pathway.

References

Unraveling the Functional Characteristics of the L-02 Cell Line: An In Vitro Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The L-02 cell line, historically described as a human fetal hepatocyte cell line, has been utilized in numerous in vitro studies to model liver function and toxicology. This guide provides a comprehensive overview of the reported in vitro functions of the L-02 cell line, detailing its expression of key hepatic markers and its use in toxicological and pharmacological research. Critically, this document also addresses the significant controversy surrounding the identity of the L-02 cell line, with multiple studies identifying it as a derivative of the HeLa cell line. This guide aims to provide researchers with a thorough understanding of the historical data associated with L-02 cells while strongly emphasizing the critical need for cell line authentication to ensure the validity of future research.

Introduction: The L-02 Cell Line - A Dual Identity

The L-02 cell line was initially established from human fetal liver tissue and has been widely used as an in vitro model for normal human hepatocytes. Studies have reported that L-02 cells exhibit many of the morphological and functional characteristics of primary hepatocytes, including the expression of liver-specific proteins and metabolic enzymes.[1][2] These characteristics have made the L-02 cell line a popular tool for investigating drug metabolism, hepatotoxicity, and the molecular mechanisms of liver disease.

However, it is crucial to note that the identity of the L-02 cell line has been a subject of significant debate and investigation. Multiple independent studies, utilizing short tandem repeat (STR) analysis, have concluded that the L-02 cell line is cross-contaminated with and is, in fact, a derivative of the human cervical cancer cell line, HeLa.[1][3][4] This misidentification has profound implications for the interpretation of data generated using this cell line. Therefore, while this guide summarizes the historically reported functions of L-02 as a "hepatocyte" model, it is imperative that researchers critically evaluate this information in light of its confirmed HeLa origin.

In Vitro Hepatocyte-like Functions of the L-02 Cell Line

Despite the controversy, numerous studies have characterized the L-02 cell line as possessing functions characteristic of hepatocytes. These functions are primarily related to protein synthesis and xenobiotic metabolism.

Expression of Key Hepatic Markers

The L-02 cell line has been reported to express a panel of genes and proteins that are characteristic of functional hepatocytes. This expression has been qualitatively and quantitatively assessed using various molecular biology techniques.

Table 1: Expression of Hepatocyte-Specific Markers in L-02 Cells

| Marker | Type | Method of Detection | Reported Findings |

| Albumin (ALB) | Protein & Gene | Western Blotting, PCR | Expressed at both the mRNA and protein level.[1][5] |

| Cytochrome P450 3A4 (CYP3A4) | Protein & Gene | Western Blotting, PCR | Presence of the key drug-metabolizing enzyme.[1][2] |

| Uridine diphosphate glucuronosyltransferase (UDPGT) | Protein | Western Blotting | Expression of this phase II metabolizing enzyme.[1] |

| Human Glutathione S-transferase (GST) | Gene | PCR | Detection of the gene for this detoxification enzyme.[1] |

| Human Factor X | Gene | PCR | Expression of the gene for this coagulation factor.[1] |

| Asialoglycoprotein receptor (ASGPR) | Protein | Immunofluorescence | Expressed in L-02 cells, though at lower levels than some HCC cell lines.[6] |

| Glypican-3 (GPC3) | Protein | Immunofluorescence | Expressed in L-02 cells, though at lower levels than some HCC cell lines.[6] |

Functional Assays

Beyond marker expression, the L-02 cell line has been utilized in functional assays to assess its metabolic capacity.

Table 2: Functional Characteristics of L-02 Cells In Vitro

| Functional Assay | Description | Reported Observations |

| Drug Metabolism | Assessment of the cell's ability to metabolize xenobiotics. | L-02 cells have been used to study the metabolism of various compounds, attributed to the presence of CYP enzymes.[2] |

| Hepatotoxicity Studies | Used as a model to evaluate the toxic effects of drugs and other chemicals on liver cells. | The cell line has been employed to investigate mechanisms of drug-induced liver injury.[2] |

Signaling Pathways Investigated in L-02 Cells

Several signaling pathways have been investigated in the L-02 cell line in the context of cellular stress, metabolism, and toxicology.

AMPK/mTOR Signaling Pathway

The AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR) signaling pathways are central regulators of cellular metabolism and growth. Studies using L-02 cells have explored how various stimuli modulate this pathway. For instance, crocetin, a natural antioxidant, has been shown to protect L-02 cells from TGF-β-induced damage by regulating the AMPK/mTOR pathway, thereby promoting proliferation and autophagy while suppressing apoptosis.[7]

PGC-1α/Nrf2 Signaling Pathway

The PGC-1α/Nrf2 signaling pathway is a critical regulator of mitochondrial biogenesis and the antioxidant response. Research utilizing L-02 cells has investigated how this pathway is affected by environmental toxins. For example, migrations from PEEK packaging materials were found to induce mitochondrial damage in L-02 cells via the PGC-1α/Nrf2 signaling pathway.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols that have been used to characterize the L-02 cell line.

Cell Culture

-

Media: RPMI-1640 supplemented with 10-20% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Subculture: When cells reach 80-90% confluency, they are washed with phosphate-buffered saline (PBS), detached with a brief incubation in trypsin-EDTA, and re-seeded in fresh medium.

Western Blotting for Protein Expression Analysis

-

Protein Extraction: L-02 cells are lysed in RIPA buffer containing protease inhibitors. The total protein concentration is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Membrane Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the protein of interest (e.g., Albumin, CYP3A4). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Polymerase Chain Reaction (PCR) for Gene Expression Analysis

-

RNA Extraction: Total RNA is isolated from L-02 cells using a commercial RNA extraction kit.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme.

-

PCR Amplification: The cDNA is used as a template for PCR amplification using primers specific for the genes of interest (e.g., ALB, GSTM1, F10).

-

Analysis: The PCR products are analyzed by agarose gel electrophoresis to confirm the presence and size of the amplified gene fragments.

Laser Confocal Microscopy for Protein Localization

-

Cell Seeding: L-02 cells are grown on glass coverslips.

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with Triton X-100.

-

Immunostaining: Cells are incubated with primary antibodies against the target protein, followed by incubation with a fluorescently labeled secondary antibody.

-

Imaging: The coverslips are mounted on microscope slides, and the subcellular localization of the protein is visualized using a laser scanning confocal microscope.

The Critical Issue of Cell Line Misidentification

Implications of HeLa Contamination:

-

Irreproducibility of Research: Studies using misidentified cell lines contribute to the growing problem of irreproducibility in biomedical research.

-

Misguided Drug Development: Relying on data from a misidentified cell line can lead to incorrect decisions in the drug development pipeline.

Conclusion and Recommendations

The L-02 cell line has been historically described as a valuable in vitro tool for liver-related research. However, the overwhelming evidence of its misidentification as a HeLa derivative necessitates a critical re-evaluation of its use.

For future research, the following recommendations are strongly advised:

-

Cell Line Authentication: Always authenticate cell lines using STR profiling before initiating any experiments. This is a critical step to ensure the identity and purity of the cell line.

-

Use of Validated Hepatocyte Models: For studies requiring a normal human hepatocyte model, researchers should consider using primary human hepatocytes or other well-characterized and authenticated hepatocyte cell lines.

By adhering to these principles, the scientific community can improve the reliability and reproducibility of in vitro research and ensure that the models used are appropriate for the biological questions being addressed.

References

- 1. Cellosaurus cell line L-02 (CVCL_6926) [cellosaurus.org]

- 2. researchgate.net [researchgate.net]

- 3. The Curious Case of the HepG2 Cell Line: 40 Years of Expertise - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The ghosts of HeLa: How cell line misidentification contaminates the scientific literature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human fetal hepatocyte line, L-02, exhibits good liver function in vitro and in an acute liver failure model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of biomarkers for hepatocellular carcinoma by semiquantitative immunocytochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Commentary: Crocetin protected human hepatocyte LO2 cell from TGF-β-induced oxygen stress and apoptosis but promoted proliferation and autophagy via AMPK/m-TOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for L202 Lipid Nanoparticle Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably for mRNA vaccines. The ionizable lipid component is a critical determinant of the efficacy and safety of these formulations. L202 is a novel ionizable lipid designed for potent mRNA delivery. Formulations incorporating this compound have demonstrated desirable physicochemical properties, including a particle size of approximately 103 nm, a low polydispersity index (PDI) of 0.08, and high mRNA encapsulation efficiency exceeding 97%.[1] This document provides a detailed protocol for the formulation of this compound-based lipid nanoparticles using microfluidics, along with methodologies for their characterization.

Materials and Reagents

A representative formulation of this compound lipid nanoparticles consists of four key lipid components. While the precise molar ratio for this compound has not been explicitly published, a common starting point for novel ionizable lipids is a molar ratio of 50:10:38.5:1.5.[2][3][4][5]

| Component | Full Chemical Name | Molar Ratio (%) | Purpose |

| Ionizable Lipid | This compound | 50 | Encapsulates and facilitates the endosomal escape of mRNA. |

| Helper Lipid | DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) | 10 | Aids in the structural integrity of the nanoparticle. |

| Structural Lipid | Cholesterol | 38.5 | Stabilizes the nanoparticle structure. |

| PEG-Lipid | DMG-PEG 2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) | 1.5 | Controls particle size and reduces aggregation. |

Experimental Protocols

Preparation of Lipid Stock Solution (Organic Phase)

This protocol is for the preparation of 1 mL of a 12.5 mM total lipid stock solution in ethanol.

Materials:

-

This compound ionizable lipid

-

DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

-

Cholesterol

-

DMG-PEG 2000

-

Anhydrous Ethanol (200 proof)

-

RNase-free microcentrifuge tubes

Procedure:

-

Prepare individual stock solutions of each lipid in anhydrous ethanol.

-

In an RNase-free microcentrifuge tube, combine the lipid stock solutions according to the volumes calculated for a 50:10:38.5:1.5 molar ratio to achieve a final total lipid concentration of 12.5 mM.

-

Vortex the solution thoroughly to ensure complete mixing. This final mixture is the organic phase.

Preparation of mRNA Solution (Aqueous Phase)

Materials:

-

mRNA transcript

-

Citrate buffer (25-50 mM, pH 4.0)

-

RNase-free water

-

RNase-free microcentrifuge tubes

Procedure:

-

Thaw the mRNA stock solution on ice.

-

Dilute the mRNA to the desired concentration using citrate buffer (e.g., 25-50 mM, pH 4.0). The acidic pH of the buffer is crucial for the protonation of the ionizable lipid, which facilitates its interaction with the negatively charged mRNA backbone.[6]

This compound Lipid Nanoparticle Formulation using Microfluidics

Microfluidic mixing is the preferred method for producing monodisperse LNPs with high encapsulation efficiency.[6] This process involves the rapid and controlled mixing of the lipid-ethanol solution with the aqueous mRNA solution.

Equipment:

-

Microfluidic mixing device (e.g., NanoAssemblr®)

-

Syringe pumps

Procedure:

-

Load the lipid stock solution (organic phase) into one syringe and the mRNA solution (aqueous phase) into another syringe.

-

Set the flow rate ratio of the aqueous phase to the organic phase to 3:1.

-

Set the total flow rate according to the manufacturer's instructions for the microfluidic device to ensure rapid and efficient mixing.

-

Initiate the flow from both syringes into the microfluidic cartridge. The rapid mixing of the two phases induces a change in solvent polarity, leading to the self-assembly of the lipids around the mRNA, forming LNPs.

-

Collect the resulting LNP dispersion from the outlet of the microfluidic device.

Purification and Buffer Exchange

To remove the ethanol and unencapsulated mRNA, and to raise the pH to a physiological level, a purification and buffer exchange step is necessary.

Equipment:

-

Dialysis cassette (e.g., 10 kDa MWCO) or Tangential Flow Filtration (TFF) system

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Transfer the LNP dispersion to a dialysis cassette or the reservoir of a TFF system.

-

Dialyze against PBS (pH 7.4) overnight at 4°C with multiple buffer changes, or perform diafiltration using the TFF system until the ethanol is removed and the buffer is exchanged.

-

The resulting purified LNP solution can be sterile-filtered through a 0.22 µm filter.

Characterization of this compound Lipid Nanoparticles

Particle Size and Polydispersity Index (PDI) Measurement

Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (size) and the size distribution (PDI) of the LNPs in solution.

Procedure:

-

Dilute a small aliquot of the purified LNP solution in PBS (pH 7.4).

-

Analyze the sample using a DLS instrument according to the manufacturer's protocol.

-

Record the Z-average diameter for particle size and the PDI value. A PDI value below 0.2 is generally considered indicative of a monodisperse population.

mRNA Encapsulation Efficiency

Principle: The Quant-iT RiboGreen assay is a fluorescent-based method used to quantify the amount of encapsulated mRNA. The fluorescence of the RiboGreen dye is significantly enhanced upon binding to nucleic acids. By measuring the fluorescence before and after lysing the LNPs, the encapsulation efficiency can be determined.

Procedure:

-

Prepare two sets of samples from the purified LNP solution.

-

To the first set, add the RiboGreen reagent to measure the fluorescence of the unencapsulated (free) mRNA.

-

To the second set, first add a surfactant (e.g., 0.5% Triton X-100) to lyse the LNPs and release the encapsulated mRNA. Then, add the RiboGreen reagent to measure the total mRNA fluorescence.

-

Calculate the encapsulation efficiency using the following formula:

Encapsulation Efficiency (%) = [(Total Fluorescence - Free mRNA Fluorescence) / Total Fluorescence] x 100

Summary of this compound LNP Characteristics

| Parameter | Method | Typical Value |

| Particle Size (Z-average) | Dynamic Light Scattering (DLS) | ~103 nm |

| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 0.08 |

| mRNA Encapsulation Efficiency | Quant-iT RiboGreen Assay | >97% |

| pKa of this compound | - | ~6.04–6.29 |

Signaling Pathway for LNP-mediated mRNA Delivery

The following diagram illustrates the proposed mechanism of cellular uptake and endosomal escape of this compound LNPs for mRNA delivery.

References

- 1. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, optimization, and evaluation of lyophilized lipid nanoparticles for mRNA-based pulmonary mucosal vaccination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biomol.com [biomol.com]

Application Notes and Protocols for L202-Mediated mRNA Encapsulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of messenger RNA (mRNA) has emerged as a transformative platform for a wide array of therapeutic and prophylactic applications, including vaccines and gene therapies. The success of mRNA-based modalities is intrinsically linked to the development of safe and effective delivery systems. Lipid nanoparticles (LNPs) have proven to be the most clinically advanced and successful platforms for mRNA delivery. At the heart of these LNPs are ionizable cationic lipids, which are critical for encapsulating the negatively charged mRNA and facilitating its release into the cytoplasm of target cells.

L202 is a novel, biodegradable ionizable lipid designed for potent mRNA delivery. It features a pH-responsive N-methylpiperidine head group and a unique branched-tail structure with ester linkages, contributing to its favorable safety profile and efficient endosomal escape. This compound-formulated LNPs have demonstrated high mRNA encapsulation efficiency, optimal particle size, and robust immunogenicity in preclinical models, making this compound a promising candidate for the next generation of mRNA-based therapeutics.[1]

This document provides detailed application notes and protocols for the utilization of this compound in the encapsulation of mRNA for research and development purposes.

This compound: Chemical Properties and Performance Data

The ionizable lipid this compound possesses a pKa of approximately 6.04, which is crucial for its function.[2] This pKa value allows for a positive charge in the acidic environment of the endosome, facilitating interaction with the endosomal membrane and subsequent mRNA release, while remaining near-neutral at physiological pH, which minimizes toxicity.[2]

Table 1: Physicochemical and Performance Characteristics of this compound-LNPs [1]

| Parameter | Value |

| Ionizable Lipid | This compound |

| pKa | ~6.04 |

| Particle Size (Diameter) | ~103 nm |

| Polydispersity Index (PDI) | ~0.08 |

| mRNA Encapsulation Efficiency | >97% |

Experimental Protocols

Preparation of this compound-LNP Formulation

This protocol describes the preparation of this compound-containing lipid nanoparticles encapsulating mRNA using microfluidic mixing.

Materials:

-

This compound (Ionizable Lipid)

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (Helper Lipid)

-

Cholesterol

-

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG-lipid)

-

mRNA transcript in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0)

-

Ethanol (200 proof, anhydrous)

-

Microfluidic mixing system (e.g., NanoAssemblr®)

-

Dialysis cassettes (e.g., 10K MWCO)

-

Phosphate-buffered saline (PBS), pH 7.4

Lipid Stock Solution Preparation:

-

Prepare individual stock solutions of this compound, DSPC, cholesterol, and PEG-lipid in ethanol. Gentle heating may be necessary to fully dissolve the lipids.

-

Combine the individual lipid stock solutions to create a final lipid mixture in ethanol with a molar ratio of 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:PEG-lipid) .

LNP Formulation using Microfluidics:

-

Prepare the aqueous phase by diluting the mRNA to the desired concentration in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0).

-

Set up the microfluidic mixing system according to the manufacturer's instructions.

-

Load the lipid mixture (in ethanol) into one syringe and the mRNA solution (in aqueous buffer) into another syringe.

-

Set the total flow rate (TFR) and the flow rate ratio (FRR) of the aqueous to the organic phase. A typical starting point is a TFR of 12 mL/min and an FRR of 3:1 (aqueous:ethanol) .

-

Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the this compound-LNPs.

-

Collect the resulting LNP solution.

-

Perform buffer exchange and purification by dialyzing the LNP solution against sterile PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH.

Characterization of this compound-mRNA LNPs

A. Particle Size and Polydispersity Index (PDI) Measurement

-

Instrument: Dynamic Light Scattering (DLS) instrument.

-

Procedure:

-

Dilute the LNP suspension in PBS (pH 7.4).

-

Equilibrate the sample to 25°C.

-

Perform DLS measurements to determine the Z-average diameter and PDI.

-

B. mRNA Encapsulation Efficiency Quantification (RiboGreen Assay)

-

Principle: The RiboGreen dye fluoresces upon binding to nucleic acids. By measuring the fluorescence before and after disrupting the LNPs with a detergent (e.g., Triton X-100), the amount of encapsulated mRNA can be determined.

-

Materials:

-

Quant-iT RiboGreen RNA Assay Kit

-

TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

-

Triton X-100 solution (2% in TE buffer)

-

96-well black microplate

-

Fluorescence microplate reader

-

-

Procedure:

-

Prepare a standard curve of the free mRNA in TE buffer.

-

In a 96-well plate, prepare two sets of LNP samples:

-

Set 1 (Intact LNPs): Dilute the LNP suspension in TE buffer.

-

Set 2 (Disrupted LNPs): Dilute the LNP suspension in TE buffer containing 0.1% Triton X-100 to lyse the nanoparticles.

-

-

Add the RiboGreen working solution to all wells containing standards and samples.

-

Incubate for 5 minutes at room temperature, protected from light.

-

Measure the fluorescence at an excitation of ~480 nm and an emission of ~520 nm.

-

Calculate the mRNA concentration in both sets of samples using the standard curve.

-

Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

-

In Vitro Transfection with this compound-mRNA LNPs

This protocol outlines a general procedure for transfecting mammalian cells in culture with this compound-mRNA LNPs.

Materials:

-

Mammalian cell line (e.g., HEK293T, HeLa)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound-mRNA LNPs (encoding a reporter protein like luciferase or GFP)

-

Assay-specific reagents (e.g., luciferase assay substrate)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.

-

Transfection:

-

Dilute the this compound-mRNA LNPs to the desired final concentration in complete cell culture medium.

-

Remove the old medium from the cells and add the LNP-containing medium.

-

-

Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

-

Analysis: Assess protein expression using an appropriate method (e.g., luciferase assay, flow cytometry for GFP).

In Vivo Administration and Immunogenicity Assessment in Mice

This protocol describes a general procedure for evaluating the immunogenicity of this compound-mRNA LNPs in a mouse model.

Materials:

-

BALB/c mice (female, 6-8 weeks old)

-

This compound-mRNA LNPs (encoding the antigen of interest, e.g., SARS-CoV-2 Spike protein)

-

Sterile PBS

-

Syringes and needles for intramuscular injection

Procedure:

-

Immunization:

-

Dilute the this compound-mRNA LNPs in sterile PBS to the desired dose.

-

Immunize mice via intramuscular injection into the tibialis anterior muscle. A typical dose range is 0.1 to 10 µg of mRNA per mouse.

-

A prime-boost regimen can be employed, with a second immunization administered 3 weeks after the first.

-

-

Sample Collection: Collect blood samples at specified time points (e.g., 2 and 4 weeks post-immunization) to obtain serum.

-

Antibody Titer Analysis (ELISA):

-

Coat ELISA plates with the recombinant antigen.

-

Serially dilute the collected mouse sera and add to the wells.

-

Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes mouse IgG.

-

Add a TMB substrate and measure the absorbance at 450 nm.

-

Determine the endpoint antibody titers.

-

Lyophilization of this compound-mRNA LNPs

A significant advantage of the this compound-based formulation is its amenability to lyophilization, which enhances the long-term stability of the mRNA vaccine and alleviates the need for a stringent cold chain.

Protocol for Lyophilization:

-

Cryoprotectant Addition: Add a cryoprotectant solution (e.g., 16% w/v sucrose in Tris buffer) to the purified this compound-mRNA LNP suspension.

-

Freezing: Freeze the LNP-cryoprotectant mixture at -80°C.

-

Primary Drying: Perform primary drying under vacuum at a low temperature (e.g., -40°C) to sublimate the ice.

-

Secondary Drying: Gradually increase the temperature to remove residual water.

-

Storage: The lyophilized powder can be stored at 5°C or 25°C for extended periods.

-

Reconstitution: Reconstitute the lyophilized powder with sterile water for injection before use.

Conclusion